molecular formula C18H27ClN4O2 B11000157 4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B11000157
M. Wt: 366.9 g/mol
InChI Key: CEOYQDOFMBSETK-UHFFFAOYSA-N
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Description

sibutramine , belongs to the class of cyclobutylalkylamines. It gained prominence as an anti-obesity drug due to its appetite-suppressing effects. Sibutramine acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain, leading to reduced food intake and increased energy expenditure .

Preparation Methods

Synthetic Routes::

    Tandem Grignard–Reduction Reactions:

    One-Pot Conversion:

Industrial Production:: Sibutramine is synthesized on an industrial scale using these methods.

Chemical Reactions Analysis

Sibutramine undergoes various reactions:

Scientific Research Applications

Sibutramine has been studied extensively:

    Obesity Treatment: Its appetite-suppressing properties make it useful for weight management.

    Neurotransmitter Modulation: By affecting serotonin, norepinephrine, and dopamine levels, it impacts mood and cognition.

    Cardiovascular Effects: Sibutramine’s cardiovascular risks led to its withdrawal from the market in some countries.

Mechanism of Action

    Molecular Targets: Sibutramine primarily targets serotonin and norepinephrine transporters.

    Pathways Involved: It modulates central nervous system pathways related to appetite control and thermogenesis.

Comparison with Similar Compounds

    Uniqueness: Sibutramine’s dual mechanism (serotonin and norepinephrine reuptake inhibition) sets it apart.

    Similar Compounds: Other anti-obesity drugs include orlistat, phentermine, and liraglutide.

Properties

Molecular Formula

C18H27ClN4O2

Molecular Weight

366.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3-methylbutylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H27ClN4O2/c1-14(2)7-8-20-17(24)13-21-18(25)23-11-9-22(10-12-23)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

CEOYQDOFMBSETK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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